molecular formula C18H36O2 B013888 Octadecanoic acid-1-13C CAS No. 85541-42-0

Octadecanoic acid-1-13C

Cat. No. B013888
CAS RN: 85541-42-0
M. Wt: 285.5 g/mol
InChI Key: QIQXTHQIDYTFRH-CPZJZEHKSA-N
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Description

Synthesis Analysis

The synthesis of octadecanoic acid-1-13C and its isotopically labeled variants has been achieved through modifications of previously established procedures. Valicenti et al. (1985) described the synthesis of geometric and positional isomers of octadecenoic acids, which are closely related to octadecanoic acid, by coupling haloalkyl compounds with substituted acetylenes using n-butyl lithium in hexamethylphosphoramide. This method enabled the synthesis of labeled fatty acids with higher yields and simpler reactions than previously possible (Valicenti, Pusch, & Holman, 1985).

Molecular Structure Analysis

The molecular structure of octadecanoic acid has been studied through the formation of complexes, such as the 1:1 complex formed with nicotinamide, which crystalizes to reveal a lamellar structure through hydrogen bonding. This study helps understand the molecular interactions and conformation of octadecanoic acid molecules (Amai et al., 1998).

Chemical Reactions and Properties

Reactions involving octadecanoic acid include its role as a precursor in the synthesis of jasmonic acid, which is a powerful inducer of proteinase inhibitors in plants, suggesting a lipid-based signaling system in response to environmental stressors (Farmer & Ryan, 1992). Moreover, the thermal decomposition of octadecanoate salts has been studied to understand the reactions occurring during pyrolysis, providing insights into its chemical stability and reaction pathways (Rogers, 1984).

Physical Properties Analysis

The thermal conductivity of octadecanoic acid, a key parameter for its application as a phase change material (PCM), has been investigated through molecular dynamics studies. These studies highlight the size effect on its thermal conductivity, which is crucial for designing efficient OA-filled composite PCMs for thermal energy storage (Zou, Qiu, Feng, & Zhang, 2019).

Chemical Properties Analysis

The association behavior of octadecanoic acid in solvents like 1,2-dichloroethane has been explored to understand its aggregation properties, which are vital for applications in various chemical processes and formulation technologies (Yokoyama & Fujie, 1990).

Scientific Research Applications

  • Thermal Energy Storage : Tang et al. (2017) demonstrated that a hierarchical porous polymer composite with 1-octadecanol provides high shape-stability phase change materials for latent heat thermal energy storage (Tang et al., 2017).

  • Acaricidal Activity : Du et al. (2009) found that the octadecanoic acid-tetrahydrofuran-3,4-diyl ester from neem oil showed acaricidal activity against Sarcoptes scabiei larvae in vitro (Du et al., 2009).

  • Chemical Behavior : Yokoyama and Fujie (1990) noted that 1-octadecanoic acid begins to associate in 1,2-dichloroethane at certain concentrations, indicating its aggregation behavior in solvents (Yokoyama & Fujie, 1990).

  • Molecular Mobility : Iwahashi et al. (1988) suggested that most octadecanoic acid molecules desorb from the Langmuir-Blodgett film, providing insights into molecular mobility at surfaces (Iwahashi et al., 1988).

  • NMR Spectroscopy : Tulloch (1977) showed that 13C NMR spectra of methyl octadecanoate and isomeric oxooctadecanoates offer detailed chemical shifts for carbons in the fatty acid chain (Tulloch, 1977).

  • Microbial Fatty Acids Indicator : Abraham et al. (1998) reported that microbial fatty acids like octadecanoic acid can be used as indicators of substrate usage, being enriched in 13C when growing on glycerol (Abraham, Hesse, & Pelz, 1998).

  • Hydrogen Bonding : Amai et al. (1998) found that the 1:1 complex of octadecanoic acid and nicotinamide forms a dimer through hydrogen bonds, creating a lamellar structure (Amai et al., 1998).

  • Tribological Properties : Minami et al. (2005) investigated the combination of octadecanol with octadecanoic acid, noting its good tribological properties, which are essential in lubrication (Minami et al., 2005).

Safety And Hazards

Octadecanoic acid-1-13C can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a freezer .

properties

IUPAC Name

(113C)octadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i18+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQXTHQIDYTFRH-CPZJZEHKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCC[13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70583512
Record name (1-~13~C)Octadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Stearic acid-1-13C

CAS RN

85541-42-0
Record name (1-~13~C)Octadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 85541-42-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

At the end of the six-week period, the third group of 5 rats was switched to a diet of palm oil (35% of total calories), protein (about 25% of total calories) and dextrose (the remainder of total calories) for two weeks, with vitamins and minerals continued as before. The palm oil was found by analysis to contain the following percentages of fatty acids (total fatty acid basis): 0.4% C12:0, 1.2% C14:0, 44.8% C16:0, 3.9% C18:0, 50.0% C18:1n-9, 8.4% C18:2n-6 and 0.3% C20:0, providing totals of 50.6% saturated fatty acid and 8.4% polyunsaturated fatty acid. At the end of the two-week period, the five rats of this group were sacrificed and determinations were made as described below.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
I Minami, T Kubo, S Fujiwara, Y Ogasawara, H Nanao… - Tribology Letters, 2005 - Springer
Deuterium-substituted and 13 C-substituted octadecanoic acids were applied to study tribo-chemistry of binary-component Langmuir–Blodgett film deposited on Si(100) surfaces. Time-…
I Minami, T Kubo, H Nanao, S Mori - SAE International Journal of Fuels and …, 2009 - JSTOR
Stable isotopic tracer in combination with TOF-SIMS (time-of-flight secondary ion mass spectroscopy) is proposed as a versatile tool for investigation of tribo-chemistry. This unique …
Number of citations: 4 0-www-jstor-org.brum.beds.ac.uk

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